Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide
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Overview
Description
Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide is a quaternary ammonium salt that features a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. A common synthetic route includes the reaction of 2-(2-pyridyl)ethylamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.
Substitution: Halide salts (e.g., sodium chloride, sodium bromide); reactions are conducted in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridyl group.
Reduction: Reduced forms of the pyridyl group.
Substitution: Quaternary ammonium salts with different halide ions.
Scientific Research Applications
Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form ionic bonds with negatively charged sites on proteins, altering their function and activity. This interaction can lead to changes in cellular pathways and processes, making it useful in various biological and medical applications.
Comparison with Similar Compounds
Similar Compounds
Ethylammonium iodide: Used in perovskite solar cells.
Pyridinium salts: Known for their antimicrobial and anticancer properties.
Uniqueness
Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with a pyridyl group. This combination enhances its solubility, stability, and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
6893-35-2 |
---|---|
Molecular Formula |
C11H19IN2 |
Molecular Weight |
306.19 g/mol |
IUPAC Name |
ethyl-dimethyl-(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C11H19N2.HI/c1-4-13(2,3)10-8-11-7-5-6-9-12-11;/h5-7,9H,4,8,10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QAFCDPNIVQCVDB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CCC1=CC=CC=N1.[I-] |
Origin of Product |
United States |
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